molecular formula C13H19ClN2O B6142482 N-benzylpiperidine-4-carboxamide hydrochloride CAS No. 320420-00-6

N-benzylpiperidine-4-carboxamide hydrochloride

Cat. No. B6142482
M. Wt: 254.75 g/mol
InChI Key: HMUXDWANRATKIH-UHFFFAOYSA-N
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Description

“N-benzylpiperidine-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.756 . It is a product used for proteomics research .


Molecular Structure Analysis

The InChI code for “N-benzylpiperidine-4-carboxamide” is 1S/C13H18N2O/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) . This indicates that the molecule consists of a piperidine ring attached to a benzyl group and a carboxamide group .


Physical And Chemical Properties Analysis

“N-benzylpiperidine-4-carboxamide” is a powder with a melting point of 110-112°C . The storage temperature is room temperature .

Scientific Research Applications

Dual Serotonin and Norepinephrine Reuptake Inhibitors

Research has demonstrated the potential of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors, with specific derivatives showing enhanced activity. This suggests their application in developing treatments for psychiatric disorders such as depression and anxiety. The synthesis process involved amidation and substitution, highlighting a methodological approach to designing compounds with specific neurotransmitter reuptake inhibition properties (Paudel et al., 2015).

NMDA Receptor Antagonists

Another study identified (4-benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone derivatives as potent NR2B subunit-selective antagonists of the NMDA receptor. This discovery opens avenues for developing new therapeutic agents to manage neurodegenerative disorders and pain, with several derivatives showing significant activity in preclinical models (Borza et al., 2007).

CCR5 Antagonists for HIV-1 Inhibition

Incorporating polar groups into piperidine-4-carboxamide CCR5 antagonists has yielded compounds with high metabolic stability and potent inhibitory activity against HIV-1 envelope-mediated membrane fusion. This research highlights the compound's role in inhibiting CCR5-using HIV-1 clinical isolates, presenting a promising approach for developing new antiretroviral therapies (Imamura et al., 2006).

Acetylcholinesterase Inhibitors

N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives have been studied for their potential as acetylcholinesterase inhibitors, targeting Alzheimer's disease treatment. The synthesis and evaluation of these compounds reveal moderate activity toward acetylcholinesterase, indicating their potential application in managing neurodegenerative diseases (Pashaei et al., 2021).

Corrosion Inhibition

Piperidine derivatives, including 4-benzyl piperidine, have been investigated for their corrosion inhibitory properties on mild steel in phosphoric acid medium. These studies provide insights into the application of such compounds in industrial settings to prevent corrosion, showcasing their practical utility beyond biomedical research (Ousslim et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-benzylpiperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUXDWANRATKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585558
Record name N-Benzylpiperidine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylpiperidine-4-carboxamide hydrochloride

CAS RN

101264-48-6
Record name N-Benzylpiperidine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate (95 mg, 0.298 mmol) was dissolved in anhydrous THF (3 mL), and 4M HCl/dioxane (1 mL, 4.0 mmol) was added at rt. The solution was allowed to stir for 1 h, at which time the resulting precipitate was collected over a filter. Residual mineral acid was removed in vacuo, and the material was used directly in the next reaction without further characterization. (Yield: 76 mg, 0.298 mmol, 100%)
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Barraza - 2014 - deepblue.lib.umich.edu
Emerging mosquito-borne viruses (arboviruses) constitute a large public health risk because of the ubiquity of mosquitoes and the potential for mosquito-human transmission. …
Number of citations: 0 deepblue.lib.umich.edu

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